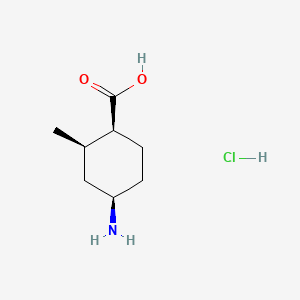
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, a methoxy group at position 6, and a propanoate ester group at position 2. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting dibromo compound is then subjected to esterification with methyl propanoate under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction: Products include less brominated or debrominated pyridine derivatives.
Oxidation: Products include hydroxylated or carbonylated pyridine derivatives.
Applications De Recherche Scientifique
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate: Similar structure but with an acrylate group instead of a propanoate group.
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure but without the bromine atoms and methoxy group.
Uniqueness
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents makes it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C10H11Br2NO3 |
|---|---|
Poids moléculaire |
353.01 g/mol |
Nom IUPAC |
methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H11Br2NO3/c1-15-9(14)4-3-8-6(11)5-7(12)10(13-8)16-2/h5H,3-4H2,1-2H3 |
Clé InChI |
DGBRMXNALLUJRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)CCC(=O)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)





![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)



![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)

